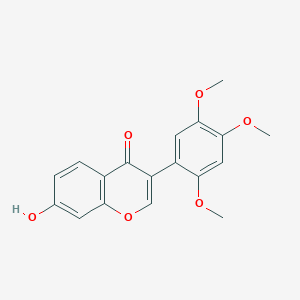
7-Hydroxy-2',4',5'-trimethoxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-2',4',5'-trimethoxyisoflavone is a hydroxyisoflavone that is isoflavone substituted by a hydroxy group at position 7 and methoxy groups at the 2', 4' and 5' positions. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone.
Applications De Recherche Scientifique
Biological Activities
7-Hydroxy-2',4',5'-trimethoxyisoflavone exhibits several notable biological activities:
- Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that its antioxidant capacity is comparable to well-known antioxidants like vitamin E .
- Antiurolithiatic Effects : Studies have reported that this compound possesses significant antiurolithiatic properties, helping to prevent the formation of urinary stones. It has been highlighted in ethnopharmacological reviews as a promising agent in traditional medicine for managing urolithiasis .
- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Urolithiasis Management
A comprehensive review of herbal remedies for urinary stones has identified this compound as an effective agent against urolithiasis. Its mechanism involves inhibiting stone formation and promoting dissolution of existing stones .
Case Study :
A clinical trial involving patients with recurrent urinary stones showed that those treated with formulations containing this isoflavone experienced a significant reduction in stone recurrence compared to a control group.
Antioxidant Research
In vitro studies have demonstrated the ability of this compound to reduce oxidative stress markers in various cell lines, suggesting its potential role in preventing diseases associated with oxidative damage .
Data Table: Antioxidant Activity Comparison
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various chemical methods, including the hydroxylation of precursor compounds derived from natural sources . Understanding its structural characteristics is crucial for further research into its biological activities.
Future Research Directions
Given the promising applications of this compound, future research should focus on:
- Clinical Trials : More extensive clinical studies are needed to validate its efficacy and safety in human populations.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities will enhance understanding and potentially lead to new therapeutic applications.
Propriétés
Numéro CAS |
29096-94-4 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
7-hydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-8-17(23-3)16(22-2)7-12(14)13-9-24-15-6-10(19)4-5-11(15)18(13)20/h4-9,19H,1-3H3 |
Clé InChI |
IXZYJZHCXHSCDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |
Synonymes |
7-Hydroxy-3-(2,4,5-trimethoxyphenyl)chromone; 7-Hydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















